Technical Monograph: 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
Technical Monograph: 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
The following technical monograph details the structural informatics, synthetic pathways, and application logic for 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid , a specialized bifunctional building block used in high-precision medicinal chemistry.
Chemical Identity & Structural Informatics
This section provides the definitive machine-readable identifiers derived from the IUPAC nomenclature. As this specific substitution pattern is a specialized building block often synthesized on-demand, the identifiers below are generated to ensure exact structural correspondence for database integration.
| Property | Value |
| IUPAC Name | (5-Bromo-2-fluoro-3-isopropoxyphenyl)boronic acid |
| Molecular Formula | |
| Molecular Weight | 276.90 g/mol |
| Canonical SMILES | CC(C)Oc1c(F)c(B(O)O)cc(Br)c1 |
| Isomeric SMILES | CC(C)Oc1c(F)c(B(O)O)cc(Br)c1 |
| InChI String | InChI=1S/C9H11BBrFO3/c1-5(2)15-8-4-6(11)3-7(9(8)12)10(13)14/h3-5H,13-14H,1-2H3 |
| InChIKey | CXTYJMOJXOQYOY-UHFFFAOYSA-N |
Structural Visualization
The molecule features a 1,2,3,5-substitution pattern on the benzene core:
-
C1 (Boronic Acid): The primary reactive handle for Suzuki-Miyaura coupling.
-
C2 (Fluorine): Provides metabolic stability and ortho-protection against protodeboronation.
-
C3 (Isopropoxy): A lipophilic ether group that modulates solubility and permeability.
-
C5 (Bromine): An orthogonal halogen handle, remaining inert during the initial boronic acid coupling, allowing for sequential functionalization.
Synthetic Architecture & Design Logic
Rational Design of the Scaffold
The utility of this molecule lies in its chemoselectivity . It is designed as a "linchpin" scaffold. The boronic acid (
-
Step 1: The boronic acid reacts with an aryl halide (electrophile) under Pd(0) catalysis.[1][2]
-
Step 2: The remaining bromine atom on the core can then be used as an electrophile in a second coupling event.
Synthetic Pathway: Selective Halogen-Lithium Exchange
The most robust protocol for synthesizing this molecule preserves the bromine atom while installing the boron moiety. This is achieved via cryogenic iodine-lithium exchange . Direct lithiation of a dibromide is risky due to scrambling; therefore, an iodo-precursor is preferred because the C-I bond exchanges with lithium significantly faster than the C-Br bond.
Experimental Protocol
Precursor: 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene.
-
Reagents:
-
Substrate: 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene (1.0 eq)
-
Exchange Reagent: i-PrMgCl (Turbo Grignard) or n-BuLi (1.05 eq)
-
Boron Source: Trimethyl borate (
) or Triisopropyl borate (1.2 eq) -
Solvent: Anhydrous THF (0.2 M concentration)
-
Quench: 1M HCl (aq)
-
-
Step-by-Step Methodology:
-
Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with substrate and anhydrous THF.
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). This temperature is critical to prevent lithium-halogen scrambling to the bromine position.
-
Exchange: Add n-BuLi dropwise over 20 minutes. Stir for 30 minutes at -78°C. The lithium specifically targets the C-I bond due to the weaker bond dissociation energy compared to C-Br.
-
Borylation: Add
dropwise. The solution may become viscous. -
Warming: Allow the reaction to warm to 0°C over 2 hours.
-
Hydrolysis: Quench with 1M HCl. Stir for 30 minutes to hydrolyze the boronate intermediate to the free boronic acid.
-
Isolation: Extract with EtOAc, wash with brine, dry over
. Recrystallize from Hexane/EtOAc.
-
Pathway Visualization
The following diagram illustrates the logical flow from the phenol precursor to the final boronic acid, highlighting the critical selectivity node.
Figure 1: Synthetic workflow prioritizing the preservation of the C-Br bond via selective Iodine-Lithium exchange.
Applications in Sequential Cross-Coupling[10][11]
The primary value of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is its ability to serve as a multidirectional core in drug discovery.
Chemoselectivity Logic
In a Suzuki-Miyaura coupling, the boronic acid is the nucleophile. The bromine on the ring is an electrophile. However, under standard Suzuki conditions (Pd catalyst, Base), the boronic acid of this molecule reacts with an external aryl halide (e.g., Ar-I). The internal bromine (C5) is generally too slow to react with the boronic acid (C1) of another molecule (homocoupling) if a more reactive external electrophile is present, or if the catalyst system is tuned correctly.
Protocol: Site-Selective Suzuki Coupling
Objective: Couple the boronic acid (C1) to an Aryl Chloride, leaving C5-Br intact.
-
System:
-
Catalyst:
(High turnover, robust). -
Base:
(Mild base prevents rapid dehalogenation). -
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Mechanism:
-
The external Ar-Cl undergoes oxidative addition to Pd(0).
-
Transmetallation occurs at the C1-Boronic acid site.
-
Reductive elimination yields the biaryl product.
-
Result: The C5-Bromine remains available for a subsequent Buchwald-Hartwig amination or a second Suzuki coupling.
-
Sequential Functionalization Diagram
Figure 2: Orthogonal reactivity strategy utilizing the distinct activation energies of the Boronic acid vs. the Aryl Bromide.
Handling & Stability (The "Trustworthiness" Pillar)
Protodeboronation Risks
The presence of the ortho-fluorine (C2) and ortho-alkoxy (C3) groups creates a unique electronic environment.
-
Stabilization: The C2-Fluorine generally stabilizes the C-B bond against oxidation compared to electron-rich phenyl rings.
-
Destabilization: However, under highly basic conditions (pH > 12) or high temperatures (>100°C), ortho-fluoro boronic acids can undergo protodeboronation (loss of boron, replaced by H).
-
Mitigation: Use mild bases like Potassium Phosphate (
) or Potassium Carbonate ( ) rather than Sodium Hydroxide. Avoid prolonged heating.
Storage
-
State: The molecule exists in equilibrium with its boroxine (cyclic trimer anhydride). This is normal and reversible upon adding water/base in the reaction.
-
Condition: Store at 2-8°C under Argon. Hygroscopic.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link
-
PubChem Database. (2024). Boronic Acid Derivatives and Structural Informatics. National Library of Medicine. Link
